3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid
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Overview
Description
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is an organic compound that features a propanoic acid backbone with thiophene rings attached at the second and third positions. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid typically involves the following steps:
Formation of the Propanoic Acid Backbone: This can be achieved through various organic synthesis methods, such as the Michael addition or aldol condensation.
Attachment of Thiophene Rings: The thiophene rings can be introduced through electrophilic aromatic substitution reactions, where thiophene is reacted with suitable electrophiles.
Amidation: The carboxylic acid group can be converted to an amide using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a suitable amine.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving thiophene derivatives.
Medicine: Possible pharmaceutical applications due to the bioactive nature of thiophene compounds.
Industry: Use in the development of organic materials, such as conductive polymers.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiophene rings could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.
3-(Thiophen-2-yl)propanoic acid: Lacks the amide functionality.
Thiophene-2-carboxamide: Contains an amide group but lacks the propanoic acid backbone.
Uniqueness
3-(Thiophen-2-yl)-3-(thiophene-2-carboxamido)propanoic acid is unique due to the presence of both thiophene rings and the amide functionality, which could confer distinct chemical and biological properties compared to simpler thiophene derivatives.
Properties
Molecular Formula |
C12H11NO3S2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(thiophene-2-carbonylamino)-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3S2/c14-11(15)7-8(9-3-1-5-17-9)13-12(16)10-4-2-6-18-10/h1-6,8H,7H2,(H,13,16)(H,14,15) |
InChI Key |
WCPAKOQHOTYLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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